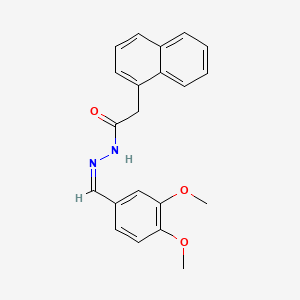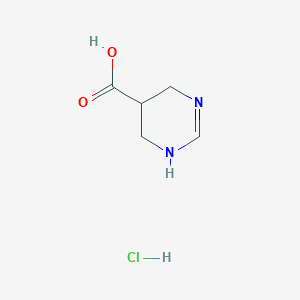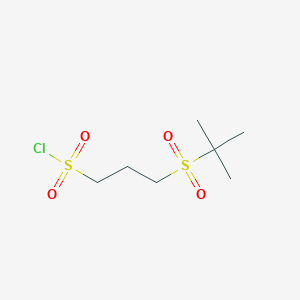
(Z)-N'-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2-(naphthalen-1-yl)acetohydrazide: This intermediate can be synthesized by reacting naphthalene-1-acetic acid with hydrazine hydrate in the presence of a dehydrating agent like phosphorus oxychloride.
Condensation Reaction: The prepared 2-(naphthalen-1-yl)acetohydrazide is then reacted with 3,4-dimethoxybenzaldehyde in ethanol under reflux. The reaction mixture is heated for several hours to ensure complete condensation, forming the desired hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.
Biology
The compound has shown promise in biological research due to its potential bioactivity. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers explore its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their potential as drug candidates for treating infections, cancer, and other diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for applications in the synthesis of dyes, pigments, and other organic materials.
Mecanismo De Acción
The mechanism by which (Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential enzymes. In cancer research, the compound might induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide: The E-isomer of the compound, differing in the spatial arrangement around the C=N bond.
N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide: Without the Z/E specification, this compound can exist in either isomeric form.
N’-(3,4-dimethoxybenzylidene)-2-(phenyl)acetohydrazide: A similar compound with a phenyl group instead of a naphthyl group.
Uniqueness
(Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific structural features, such as the Z-configuration and the presence of both naphthalene and dimethoxybenzylidene groups
This detailed overview provides a comprehensive understanding of (Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-11-10-15(12-20(19)26-2)14-22-23-21(24)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12,14H,13H2,1-2H3,(H,23,24)/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJUJYOIYOJEPL-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)





![1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2654503.png)
![3-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2654504.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2654508.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2654512.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2654513.png)
